
Pristinamycin IIA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A specific streptogramin group A antibiotic produced by Streptomyces graminofaciens and other bacteria.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity Improvement
Pristinamycin IIA (PIIA) has been studied extensively for its antibacterial activity. One significant research direction involves improving the antibiotic's efficacy. For instance, Chebieb, Ziani-Chérif, and Bellifa (2021) explored novel analogues of Pristinamycin IIB (PIIB), closely related to PIIA, to enhance its antibacterial properties. These studies included in-silico models to predict pharmacokinetics and drug-likeness for these novel compounds (Chebieb, Ziani-Chérif, & Bellifa, 2021).
Biosynthesis and Genetic Studies
Extensive research has also been conducted on the biosynthesis of pristinamycin. Mast et al. (2011) characterized the 'pristinamycin supercluster' in Streptomyces pristinaespiralis, which produces pristinamycin. Their work provided insights into the biosynthesis and genetic organization of pristinamycin, offering a deeper understanding of its production at a molecular level (Mast et al., 2011).
Metabolic Engineering for Enhanced Production
Metabolic engineering is another crucial area of research for pristinamycin IIA. Li et al. (2015) utilized a combinatorial metabolic engineering strategy to improve PII production in Streptomyces pristinaespiralis. This approach involved manipulating regulatory genes and introducing additional biosynthetic gene clusters, leading to significant increases in PII production (Li et al., 2015).
Fluorinated Analogs for Structural Improvement
Chebieb and Ziani-Chérif (2020) focused on creating fluorinated analogs of pristinamycin IIB. This research aimed to address the structural challenges of pristinamycin IIB, such as instability and resistance by bacteria. The introduction of fluorine atoms was conjectured to solve these issues, potentially leading to more effective antibiotic variants (Chebieb & Ziani-Chérif, 2020).
Eigenschaften
Molekularformel |
C28H35N3O7 |
|---|---|
Molekulargewicht |
525.6 g/mol |
IUPAC-Name |
(12E,17E,19E)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone |
InChI |
InChI=1S/C28H35N3O7/c1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/b7-5+,10-9+,18-13+ |
InChI-Schlüssel |
DAIKHDNSXMZDCU-UDOJNPIRSA-N |
Isomerische SMILES |
CC1/C=C/C(=O)NC/C=C/C(=C/C(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)/C |
SMILES |
CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C |
Kanonische SMILES |
CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C |
Synonyme |
Ostreogrycin G Pristinamycin IIA Pristinamycin IIB Staphylomycin M Staphylomycin M1 Streptogramin A Virginiamycin Factor M1 Virginiamycin IIB Virginiamycin M1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




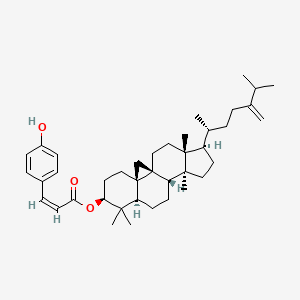
![(1S,2S,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1252729.png)

![[(1R,2R,4S,6R,8S,9Z,11S)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate](/img/structure/B1252734.png)
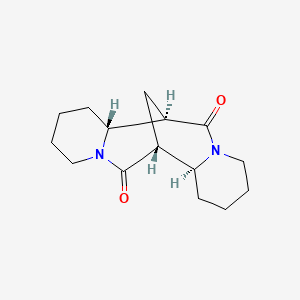
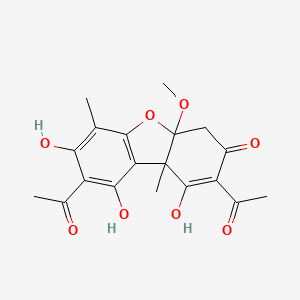
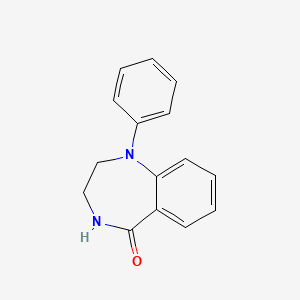

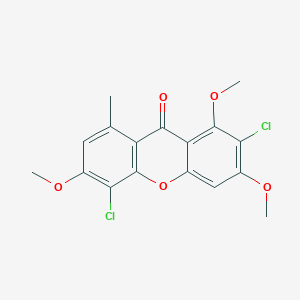
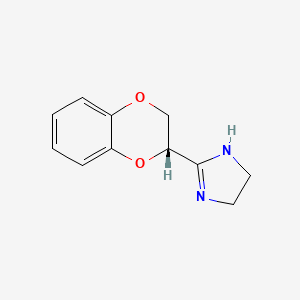
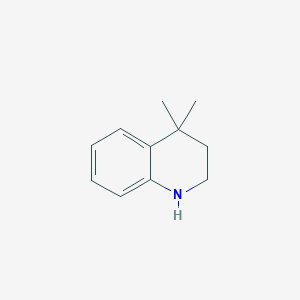
![6-Fluoro-3-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-1,2-benzoxazole](/img/structure/B1252746.png)
![2,5-Dimethyl-1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole](/img/structure/B1252748.png)